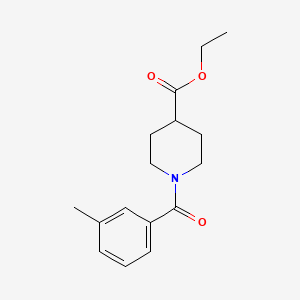
4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as FOXY, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. FOXY is a synthetic compound that belongs to the oxazole family and is a derivative of benzylidene. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of fungal and bacterial growth, and the induction of apoptosis. It has also been shown to exhibit fluorescence properties, which make it a potential candidate for use as a fluorescent probe for imaging biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments. One of its advantages is its ability to inhibit the growth of cancer cells, fungi, and bacteria, which makes it a potential candidate for use in the development of new drugs. Its fluorescent properties also make it a potential candidate for use in imaging biological systems. However, one of its limitations is its limited solubility in water, which makes it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is the development of new drugs based on its anticancer, antifungal, and antibacterial activities. Another direction is the use of 4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one as a fluorescent probe for imaging biological systems. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields.
Synthesemethoden
4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 4-fluoroaniline in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-fluorobenzaldehyde with 4-fluoroaniline in the presence of a catalytic amount of piperidine and acetic acid. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO2/c17-12-7-5-10(6-8-12)15-19-14(16(20)21-15)9-11-3-1-2-4-13(11)18/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWNPAYNJUAGW-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)





![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)

![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)
